Product packaging for Dichloro-norbornadiene-ruthenium(II)(Cat. No.:CAS No. 48107-17-1)

Dichloro-norbornadiene-ruthenium(II)

Cat. No.: B1507919
CAS No.: 48107-17-1
M. Wt: 262.1 g/mol
InChI Key: YEEAFQBZFSVTRQ-UHFFFAOYSA-N
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Description

Dichloro-norbornadiene-ruthenium(II) (Ru(nbd)Cl2) is a valuable organometallic ruthenium complex that serves as a versatile catalyst and precursor material in advanced chemical research . Its molecular formula is C7H8Cl2Ru, with a molecular weight of 264.1 g/mol, and it is typically supplied as a brown powder . The compound features a norbornadiene (NBD) ligand, a bicyclic hydrocarbon known for its distinctive structural properties and role as a versatile ligand in organometallic chemistry that can act as a two-electron or four-electron donor . This complex is specifically recognized for its catalytic utility in key organic transformations. It acts as an efficient catalyst for the direct arylation of arene C-H bonds through a proton abstraction mechanism and enables the regio- and stereoselective hydrosilylation of isoprene . Furthermore, it is employed in synthetic routes for the formation of vinyl carbamates from carbon dioxide and alkynes . Researchers value ruthenium complexes like this one for their remarkable versatility in catalysis, good selectivity, and cost-effectiveness compared to catalysts derived from other platinum-group metals . As an AE Organometallics™ product from American Elements, it is available in a range of purities from 99% to 99.999% to meet diverse research needs . This product is For Research Use Only. It is strictly not for medicinal, edible, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2Ru+2 B1507919 Dichloro-norbornadiene-ruthenium(II) CAS No. 48107-17-1

Properties

IUPAC Name

2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2.Ru/c8-6-4-1-2-5(3-4)7(6)9;/h1-3H2;/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEAFQBZFSVTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C1C2)Cl)Cl.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Ru+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722082
Record name 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48107-17-1
Record name 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 48107-17-1
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Biological Activity

Dichloro-norbornadiene-ruthenium(II) is a transition metal complex that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article explores the synthesis, characterization, and biological implications of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

Dichloro-norbornadiene-ruthenium(II) can be synthesized through various methods involving the reaction of ruthenium precursors with norbornadiene. The resulting complex is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure.

Table 1: Characterization Techniques for Dichloro-norbornadiene-ruthenium(II)

TechniquePurpose
NMR SpectroscopyDetermine molecular structure
IR SpectroscopyIdentify functional groups
X-ray CrystallographyConfirm crystal structure

Anticancer Properties

Recent studies have indicated that dichloro-norbornadiene-ruthenium(II) exhibits significant anticancer activity. In vitro experiments show that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of dichloro-norbornadiene-ruthenium(II). The results demonstrated a dose-dependent increase in cytotoxicity, with an IC50 value determined at approximately 15 µM after 48 hours of treatment. The compound also showed a significant ability to inhibit cell proliferation compared to cisplatin, a standard chemotherapeutic agent.

Table 2: Cytotoxicity Results for Dichloro-norbornadiene-ruthenium(II)

Concentration (µM)Cell Viability (%)IC50 (µM)
585
1065
154015
2025

Antibacterial Activity

In addition to its anticancer properties, dichloro-norbornadiene-ruthenium(II) has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that the compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Study: Antibacterial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that dichloro-norbornadiene-ruthenium(II) exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These values suggest that the compound could serve as a potential lead in developing new antibacterial agents.

Table 3: Antibacterial Activity of Dichloro-norbornadiene-ruthenium(II)

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of dichloro-norbornadiene-ruthenium(II) is attributed to its ability to interact with biological macromolecules. The complex can bind to DNA and proteins, leading to alterations in their function. Additionally, the generation of ROS plays a crucial role in mediating its anticancer effects.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7_7H8_8Cl2_2Ru
  • Molecular Weight : 264.1 g/mol
  • Appearance : Brown powder

Dichloro-norbornadiene-ruthenium(II) features a ruthenium center coordinated to two chlorine atoms and a norbornadiene ligand. This structure contributes to its catalytic properties, particularly in the activation of C–H bonds, which is crucial for many organic transformations.

Catalytic Applications

Dichloro-norbornadiene-ruthenium(II) is primarily recognized for its role as a catalyst in various chemical reactions:

  • C–H Activation :
    • It facilitates the direct arylation of arene C–H bonds through proton abstraction, enabling the formation of carbon-carbon bonds without the need for pre-functionalization of substrates .
    • This method is valuable in synthesizing complex aromatic compounds efficiently.
  • Hydrosilylation Reactions :
    • The compound serves as a catalyst for regio- and stereoselective hydrosilylation of isoprene, allowing for the controlled addition of silanes to alkenes .
    • Such reactions are essential in producing siloxane polymers and other silicone-based materials.
  • Transfer Hydrogenation :
    • Dichloro-norbornadiene-ruthenium(II) has been employed in transfer hydrogenation processes, where it can reduce ketones and other carbonyl compounds using hydrogen donors like formic acid or alcohols .
    • This application is particularly useful in pharmaceutical synthesis, where selective reductions are often required.

Case Study 1: Direct Arylation of Aromatic Compounds

In a study published in Organometallics, researchers demonstrated the use of dichloro-norbornadiene-ruthenium(II) for the direct arylation of various aromatic substrates. The reaction conditions were optimized to achieve high yields with excellent regioselectivity. The findings indicated that this catalyst could be reused multiple times without significant loss of activity, highlighting its economic viability for industrial applications .

Case Study 2: Hydrosilylation of Isoprene

A collaborative study explored the hydrosilylation of isoprene using dichloro-norbornadiene-ruthenium(II). The researchers reported that the catalyst provided high stereoselectivity and yield in producing siloxane derivatives. The reaction was conducted under mild conditions, making it suitable for sensitive substrates commonly encountered in organic synthesis .

Comparison with Other Ruthenium Catalysts

To better understand the advantages of dichloro-norbornadiene-ruthenium(II), a comparison with other ruthenium-based catalysts is presented below:

Catalyst TypeKey ReactionsAdvantages
Dichloro-norbornadiene-ruthenium(II)Direct arylation, hydrosilylationHigh selectivity, reusability
Dichloro(cyclooctadiene)ruthenium(II)Olefin metathesisBroad substrate scope
Ru(II)-Pincer ComplexesC–H activation, transfer hydrogenationEnhanced stability and reactivity

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

The reactivity and applications of dichloro(norbornadiene)ruthenium(II) are best understood through comparisons with structurally related Ru(II) complexes. Below is a detailed analysis:

Dichlorobis(p-cymene)(triphenylphosphine)ruthenium(II)

  • Formula : RuCl₂(p-cymene)(PPh₃)
  • Key Differences: The p-cymene ligand (a monoterpene) provides stronger π-backbonding compared to norbornadiene, enhancing the electron density at the Ru center. Catalytic Activity: p-cymene complexes are more active in arene hydrogenation due to the labile nature of the p-cymene ligand, which can dissociate to generate coordinatively unsaturated Ru species . Stability: Norbornadiene complexes exhibit higher thermal stability, attributed to the rigid bicyclic structure of NBD, which resists ligand dissociation .

Dichlorotris(triphenylphosphine)ruthenium(II)

  • Formula : RuCl₂(PPh₃)₃
  • Key Differences :
    • Ligand Environment : The absence of a diene ligand results in a more electron-rich Ru center, favoring oxidative addition reactions.
    • Reactivity : This complex is highly effective in C–H activation and cross-coupling reactions, whereas NBD-containing complexes are better suited for cycloaddition or transfer hydrogenation due to the diene’s π-accepting properties .

Dicarbonyldichlorido(N,N,N',N'-tetramethylethylenediamine)ruthenium(II)

  • Formula : RuCl₂(CO)₂(tmeda)
  • Key Differences :
    • Ligands : Carbonyl (CO) and tetramethylethylenediamine (tmeda) ligands create a strongly σ-donating and π-accepting environment, stabilizing Ru in lower oxidation states.
    • Applications : CO ligands enable photochemical reactivity, unlike NBD-based complexes, which are thermally activated .

Comparative Data Table

Property Dichloro(norbornadiene)ruthenium(II) Dichlorobis(p-cymene)ruthenium(II) Dichlorotris(PPh₃)ruthenium(II)
Coordination Geometry Distorted octahedral Octahedral Trigonal bipyramidal
Ligand Type η⁴-NBD + 2 PPh₃ η⁶-p-cymene + PPh₃ 3 PPh₃
Catalytic Applications Transfer hydrogenation Arene hydrogenation C–H activation
Thermal Stability High Moderate Low
Electron Density at Ru Center Moderate (NBD is π-acidic) High (p-cymene is π-donating) Very high (PPh₃ is σ-donating)

Preparation Methods

Starting Materials and General Considerations

The synthesis of Dichloro-norbornadiene-ruthenium(II) generally begins with ruthenium trichloride hydrate (RuCl3·xH2O) or related ruthenium(III) precursors. Ruthenium(III) salts are reduced to ruthenium(II) during the complexation process. Norbornadiene acts as a bidentate ligand coordinating through its diene moiety, stabilizing the ruthenium(II) oxidation state.

Key points in the preparation:

  • Ruthenium(III) precursors are often insoluble or non-stoichiometric, requiring reduction.
  • Norbornadiene is used in excess to ensure full coordination.
  • The reaction environment is typically non-aqueous to avoid hydrolysis.
  • Controlled temperature and inert atmosphere (nitrogen or argon) are essential to prevent oxidation.

Classic Preparation Method

The classical method involves the reaction of ruthenium trichloride hydrate with norbornadiene in an alcoholic solvent, typically ethanol or methanol, under reflux conditions. The process includes in situ reduction of Ru(III) to Ru(II) and simultaneous coordination of norbornadiene.

Typical Procedure:

  • Dissolve RuCl3·xH2O in ethanol.
  • Add norbornadiene in stoichiometric excess.
  • Heat under reflux with stirring for several hours (commonly 4-8 hours).
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

This method yields Dichloro-norbornadiene-ruthenium(II) as a brown powder with good purity.

Improved Preparation via Organometallic Reduction

A more refined method, reported in the literature, uses organometallic reduction of dichloro(η4-norbornadiene)dipyridineruthenium(II) followed by ligand exchange with norbornadiene to give the target complex.

  • The organometallic reduction step involves reducing a ruthenium(II) precursor complex with suitable reducing agents.
  • Subsequent addition of norbornadiene displaces pyridine ligands, forming Dichloro-norbornadiene-ruthenium(II).

This method provides enhanced control over the oxidation state and ligand environment, improving yield and purity.

Alternative Synthetic Routes

Other synthetic strategies include:

These alternative methods are less common but offer routes for specialized preparation conditions.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Solvent Ethanol, Methanol, or other alcohols Polar protic solvents preferred
Temperature Reflux (~78°C for ethanol) Ensures complete reaction
Atmosphere Inert (Nitrogen or Argon) Prevents oxidation
Reaction Time 4-8 hours Sufficient for complete complexation
Molar Ratio (Ru:Norbornadiene) 1:1.5 to 1:3 Excess norbornadiene drives reaction
Reducing Agent (if used) Organometallic reductants (e.g., Zn, NaBH4) For reduction of Ru(III) to Ru(II)

Characterization and Purity

The product is characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Classical Reflux in Alcohol RuCl3·xH2O + Norbornadiene Reflux in ethanol, isolation Simple, scalable Moderate yield, possible impurities
Organometallic Reduction Dichloro(η4-norbornadiene)dipyridineruthenium(II) + Norbornadiene Reduction + ligand exchange High purity, controlled oxidation Requires precursor synthesis
Direct Metal Reaction Ru metal + Norbornadiene + Cl2 Chlorination in presence of ligand Direct, potentially high yield Requires handling chlorine gas
Carbonyl Precursor Substitution Ru(CO)x complexes + Norbornadiene + Cl source Ligand substitution Versatile precursor use Multi-step, sensitive conditions
Electrochemical Reduction Ru(III) salts + Norbornadiene Electrochemical reduction Clean, controllable Requires electrochemical setup

Research Findings and Notes

  • The stability of Dichloro-norbornadiene-ruthenium(II) is enhanced by the norbornadiene ligand, which stabilizes the Ru(II) center through η4-coordination.
  • Reduction of Ru(III) to Ru(II) is a critical step; incomplete reduction leads to mixed oxidation states and impurities.
  • The choice of solvent and atmosphere significantly affects product yield and purity.
  • Organometallic reduction methods reported in the Journal of Organometallic Chemistry (1983) demonstrate improved yields and cleaner products compared to classical methods.
  • The compound serves as a key intermediate for further functionalization and catalysis development.

Q & A

Q. What are the established synthetic routes for Dichloro-norbornadiene-ruthenium(II), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions using norbornadiene and ruthenium precursors (e.g., RuCl₃·xH₂O) under inert atmospheres. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol vs. dichloromethane), and stoichiometric ratios of ligands to metal precursors significantly impact yield and purity . For reproducibility, use controlled glove-box conditions and monitor reactions via TLC or NMR. Purification often employs column chromatography with silica gel, followed by recrystallization. Validate purity through elemental analysis and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing Dichloro-norbornadiene-ruthenium(II), and what are the key spectral markers?

  • Methodological Answer :
  • ¹H/¹³C NMR : Norbornadiene’s olefinic protons (δ 5.5–6.0 ppm) and bridgehead carbons (δ 40–50 ppm) confirm ligand coordination .
  • IR Spectroscopy : Ru-Cl stretches (250–300 cm⁻¹) and C=C vibrations (1600–1650 cm⁻¹) are critical markers.
  • UV-Vis : d-d transitions (λ ≈ 400–500 nm) provide insight into electronic structure.
    Cross-validate with X-ray crystallography for definitive structural assignment .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in reported catalytic activity data for Dichloro-norbornadiene-ruthenium(II)?

  • Methodological Answer : Contradictions in catalytic performance (e.g., turnover frequency variations in hydrogenation reactions) may arise from differences in reaction environments or intermediate stability. Use DFT to model:
  • Electronic configurations (e.g., HOMO/LUMO energies) under varying solvent dielectric constants.
  • Transition-state barriers for key steps (e.g., substrate binding or hydride transfer).
    Compare computational results with kinetic data (e.g., Eyring plots) to identify rate-limiting steps. Address discrepancies by refining computational parameters (e.g., solvation models or basis sets) .

Q. What strategies can mitigate ligand dissociation in Dichloro-norbornadiene-ruthenium(II) complexes during photochemical applications?

  • Methodological Answer : Ligand dissociation under UV irradiation can destabilize the complex. Strategies include:
  • Ligand Modification : Introduce electron-withdrawing groups to strengthen Ru-ligand bonds.
  • Co-ligand Addition : Stabilize the coordination sphere with ancillary ligands (e.g., phosphines).
  • Encapsulation : Use supramolecular hosts (e.g., cyclodextrins) to shield the complex.
    Monitor photostability via time-resolved UV-Vis and quantify dissociation constants using Stern-Volmer analysis .

Q. How do steric and electronic effects of substituents on norbornadiene ligands influence the redox behavior of Dichloro-norbornadiene-ruthenium(II)?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., methyl groups) increase Ru-Cl bond lengths, lowering reduction potentials. Measure via cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile).
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) stabilize Ru(II) oxidation states, shifting E₁/₂ values. Correlate with Hammett parameters (σ) for quantitative analysis.
    Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bond covalency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of Dichloro-norbornadiene-ruthenium(II) in different solvent systems?

  • Methodological Answer : Discrepancies may stem from solvent coordination or decomposition pathways. Conduct:
  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) in polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents.
  • Kinetic Studies : Monitor degradation rates via in situ IR or NMR.
  • Computational Modeling : Calculate solvent-Ru interaction energies to identify stabilizing/destabilizing effects.
    Reconcile data by standardizing solvent purity and drying protocols .

Experimental Design Considerations

Q. What controls are essential when evaluating Dichloro-norbornadiene-ruthenium(II) as a catalyst in asymmetric synthesis?

  • Methodological Answer :
  • Blank Reactions : Exclude the catalyst to confirm its necessity.
  • Enantiomeric Excess (ee) : Measure via chiral HPLC or NMR with chiral shift reagents.
  • Leaching Tests : Filter the catalyst mid-reaction to check for homogeneous vs. heterogeneous activity.
  • Isotopic Labeling : Use deuterated substrates to trace mechanistic pathways.
    Ensure reproducibility by documenting glove-box O₂/H₂O levels and catalyst batch history .

Advanced Characterization Techniques

Q. How can X-ray absorption spectroscopy (XAS) elucidate the local geometry of Dichloro-norbornadiene-ruthenium(II) in solution?

  • Methodological Answer : XAS (e.g., EXAFS and XANES) provides bond distances and coordination numbers without crystallization. For solution studies:
  • Use a fluorescence detector for dilute samples.
  • Compare EXAFS spectra with solid-state crystallographic data to assess structural retention.
  • Model data with software (e.g., Artemis) to refine Ru-Cl and Ru-C bond lengths .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro-norbornadiene-ruthenium(II)
Reactant of Route 2
Dichloro-norbornadiene-ruthenium(II)

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